N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE
Overview
Description
N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE: is an organic compound belonging to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide structure, with an isopropylsulfanyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to modify the benzyl group or the sulfanyl group.
Substitution: The benzyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of certain enzymes, such as tyrosinase . The molecular pathways involved in its action include binding to the active site of the enzyme, thereby preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: This compound is similar in structure but lacks the isopropylsulfanyl group.
N-Benzyl-4-Sulfamoyl-Benzamide: This compound has a sulfonamide group instead of the sulfanyl group.
Uniqueness
N-BENZYL-2-(ISOPROPYLSULFANYL)BENZAMIDE is unique due to the presence of the isopropylsulfanyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it distinct from other benzamide derivatives.
Properties
IUPAC Name |
N-benzyl-2-propan-2-ylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13(2)20-16-11-7-6-10-15(16)17(19)18-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVWVWJBIOXQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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